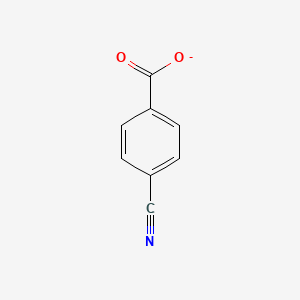

4-Cyanobenzoate

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H4NO2- |

|---|---|

Poids moléculaire |

146.12 g/mol |

Nom IUPAC |

4-cyanobenzoate |

InChI |

InChI=1S/C8H5NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H,10,11)/p-1 |

Clé InChI |

ADCUEPOHPCPMCE-UHFFFAOYSA-M |

SMILES canonique |

C1=CC(=CC=C1C#N)C(=O)[O-] |

Synonymes |

4-cyanobenzoate 4-cyanobenzoic acid p-cyanobenzoic acid |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Engineering of 4 Cyanobenzoate

Chemo-Synthetic Pathways for 4-Cyanobenzoate

Chemical synthesis provides a range of established methods for producing this compound, each with its own set of reaction conditions and applications.

Dehydration Mechanisms of 4-Hydroxyiminobenzoic Acid Derivatives

A common synthetic route to 4-cyanobenzoic acid and its esters involves the dehydration of 4-hydroxyiminobenzoic acid or its corresponding esters. google.com This process typically utilizes a dehydrating agent to remove a molecule of water from the oxime functional group, converting it into a nitrile.

The starting materials, methyl 4-hydroxyiminobenzoate and its hydrolysate 4-hydroxyiminobenzoic acid, can be economically obtained from distillation residues generated during the manufacturing of dimethyl terephthalate (B1205515) (DMT). google.com The dehydration reaction is carried out in an organic solvent, and various dehydrating agents can be employed, including acetic acid, thionyl chloride, sulfonic acid chloride, phosphorus pentachloride (PCl5), and phosphorus oxychloride (POCl3). google.com The choice of solvent and dehydrating agent can be optimized to achieve high purity and yield of the final product. google.com For example, using 1-1.2 equivalents of thionyl chloride as the dehydrating agent in a solvent such as propionitrile, dimethylamide, or dimethylsulfoxide is one effective method. google.com

Table 1: Dehydration Agents for 4-Hydroxyiminobenzoic Acid Derivatives

| Dehydrating Agent | Reference |

|---|---|

| Acetic Acid | google.com |

| Thionyl Chloride | google.com |

| Sulfonic Acid Chloride | google.com |

| Phosphorus Pentachloride (PCl5) | google.com |

| Phosphorus Oxychloride (POCl3) | google.com |

Hydrolysis of Terephthalonitrile (B52192) and Related Compounds

The selective hydrolysis of terephthalonitrile offers a direct pathway to 4-cyanobenzoic acid. google.com This method involves the conversion of one of the two nitrile groups in terephthalonitrile into a carboxylic acid group, while leaving the other intact. Achieving this selectivity can be challenging under traditional chemical hydrolysis conditions, which often involve harsh reagents like strong acids or bases and can lead to the formation of the undesired by-product, terephthalic acid. google.comjournals.co.za

Despite these challenges, chemical methods have been developed. For instance, one process involves the chemical hydrolysis of a nitrile group in terephthalonitrile to form 4-cyanobenzamide, which is then further hydrolyzed with hypochlorous acid or nitrous acid to yield 4-cyanobenzoic acid. google.com However, this method can suffer from low conversion rates and yields. google.com Another approach involves reacting terephthalonitrile with ammonia (B1221849) water under high pressure to produce 4-cyanobenzamide, followed by hydrolysis, but this requires high-pressure and high-temperature conditions. google.com

Sandmeyer Reactions and Derivatives of 4-Aminobenzoic Acid

The Sandmeyer reaction provides a classic method for introducing a cyano group onto an aromatic ring, starting from an amino group. This pathway can be applied to the synthesis of 4-cyanobenzoic acid from 4-aminobenzoic acid. The process involves the diazotization of the amino group on 4-aminobenzoic acid, followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.

Methylation and Esterification Strategies for this compound Derivatives

Methyl this compound, an important derivative, is typically synthesized through the esterification of 4-cyanobenzoic acid with methanol (B129727). ontosight.ai This reaction is often catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. ontosight.ai The process involves reacting 4-cyanobenzoic acid with methanol, and the resulting methyl ester can then be isolated and purified. chemicalbook.com

Alternative strategies for methylation have also been explored. For example, a method using monolith-SO3H as a catalyst in toluene (B28343) at 80°C has been reported for the methylation of various carboxylic acids, including presumably 4-cyanobenzoic acid. chemicalbook.com Another approach involves the reaction of m-cyanobenzamide with methanol in the presence of a 20% hydrochloric acid/methanol solution to produce methyl this compound with a high yield. chemicalbook.com

Table 2: Synthesis of Methyl this compound

| Starting Material | Reagents | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Cyanobenzoic acid | Methanol | Sulfuric acid or Hydrochloric acid | Methyl this compound | Not specified | ontosight.ai |

| Carboxylic acid | Methanol, Toluene | monolith-SO3H, 80°C, 24h, Ar atmosphere | Methyl ester | Not specified | chemicalbook.com |

Electrochemical Synthesis and Reduction Pathways to this compound

Electrochemical methods offer a "green" alternative for the synthesis of this compound. mdpi.com One such approach involves the electrocarboxylation of 4-iodobenzonitrile (B145841). mdpi.com This process utilizes electrochemical techniques to cleave the carbon-iodine bond and subsequently capture carbon dioxide (CO2) to form the carboxylate group. mdpi.com The use of silver cathodes and ionic liquids as "green solvents" has been shown to reduce the required electrochemical potential by more than 0.4 V, making the process more energy-efficient and environmentally friendly. mdpi.comresearchgate.net

The mechanism involves the electrochemical reduction of 4-iodobenzonitrile at the cathode to form a radical anion. This is followed by the cleavage of the C-I bond to generate a benzonitrile (B105546) radical and an iodide ion. The benzonitrile radical then reacts with CO2 to form the this compound anion, which is subsequently protonated to yield 4-cyanobenzoic acid.

Another electrochemical pathway involves the reduction of terephthalonitrile. The standard potential for the first one-electron reduction of terephthalonitrile in acetonitrile (B52724) has been determined to be -1.93 V vs. Ag+/Ag. rsc.org This electrochemical property is relevant in the context of redox catalysis. rsc.orgrsc.org

Biocatalytic Synthesis of this compound

Biocatalytic methods, employing enzymes or whole-cell systems, are gaining prominence for the synthesis of this compound due to their high selectivity, mild reaction conditions, and environmental benefits. nih.govresearchgate.netilsagroup.com The primary biocatalytic route is the enzymatic hydrolysis of terephthalonitrile. nih.gov

This transformation can be achieved using either a nitrilase, which directly converts the nitrile to a carboxylic acid, or a two-step cascade involving a nitrile hydratase and an amidase. google.comjournals.co.za Nitrilases are particularly attractive as they offer a simpler reaction pathway. nih.gov The key advantage of enzymatic hydrolysis is its regioselectivity, allowing for the conversion of only one of the two nitrile groups in terephthalonitrile to produce 4-cyanobenzoic acid with high purity, minimizing the formation of terephthalic acid. google.comrsc.org

Several microorganisms have been identified that produce nitrilases capable of catalyzing this reaction, including species of Rhodococcus, Aspergillus, and Pantoea. google.comrsc.orgresearchgate.net For example, Rhodococcus sp. AJ270 has been shown to effectively hydrolyze aromatic dinitriles like terephthalonitrile with regiocontrol. rsc.org Similarly, a nitrilase from Rhodococcus rhodochrous J1 has been used to synthesize 4-cyanobenzoic acid from terephthalonitrile with a conversion ratio of over 90%. researchgate.net

Recent research has focused on improving the efficiency of these biocatalysts through enzyme engineering. For instance, a nitrilase from Acidovorax facilis (AfNIT) was modified through virtual screening and site-directed mutagenesis. nih.gov A triple mutant (F168V/T201N/S192F) exhibited a 3.8-fold higher specific activity than the wild-type enzyme. nih.gov Using a whole-cell biocatalyst containing this mutant, a high concentration of terephthalonitrile (150 g/L) was successfully converted to 4-cyanobenzoic acid with a 98.7% conversion rate and a final yield of 170.3 g/L. nih.govresearchgate.netfrontiersin.org Another study identified a novel nitrilase from Pantoea sp. AS-PWVM4 (PaNIT) that could almost completely convert 100 g/L of terephthalonitrile to 4-cyanobenzoic acid within 4 hours, achieving an isolated yield of 91%. researchgate.net

Table 3: Biocatalytic Synthesis of 4-Cyanobenzoic Acid from Terephthalonitrile

| Biocatalyst (Organism/Enzyme) | Substrate Concentration | Conversion/Yield | Reference |

|---|---|---|---|

| Rhodococcus rhodochrous J1 | Not specified | >90% conversion | researchgate.net |

| Rhodococcus sp. AJ270 | Not specified | Effective hydrolysis | rsc.org |

| Pantoea sp. AS-PWVM4 (PaNIT) | 100 g/L | 91% isolated yield | researchgate.net |

Enzymatic Hydrolysis of Nitriles via Nitrilase Biocatalysis

Nitrilases are enzymes that catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia, bypassing the formation of an amide intermediate. researchgate.netucl.ac.uk This one-step conversion is highly advantageous for producing this compound from its precursor, terephthalonitrile. researchgate.net The regioselective nature of some nitrilases allows for the specific conversion of one of the two nitrile groups in terephthalonitrile, yielding the desired this compound. ucl.ac.ukresearchgate.net

Several microbial sources of nitrilases have been identified and utilized for this purpose. For instance, a nitrilase from Rhodococcus rhodochrous J1 has demonstrated the ability to synthesize 4-cyanobenzoic acid from terephthalonitrile with a conversion ratio of over 90%. ucl.ac.ukresearchgate.net Similarly, nitrilases from organisms like Pantoea sp. and Acidovorax facilis have been reported to efficiently catalyze this reaction. researchgate.netresearchgate.net The enzymatic approach offers a simple reaction pathway and facilitates easier product separation compared to chemical methods. researchgate.net However, challenges such as substrate and product inhibition can limit the efficiency of these systems, necessitating further optimization and enzyme engineering. google.comresearchgate.net

Table 1: Examples of Nitrilases Used in the Hydrolysis of Terephthalonitrile to this compound

| Microbial Source | Key Findings | Reference |

| Rhodococcus rhodochrous J1 | Achieved >90% conversion of terephthalonitrile to 4-cyanobenzoic acid. researchgate.net | researchgate.net |

| Pantoea sp. | A novel nitrilase was identified for the efficient and selective hydrolysis of terephthalonitrile. | researchgate.net |

| Acidovorax facilis (AfNIT) | The wild-type enzyme shows activity in terephthalonitrile hydrolysis and has been a target for genetic engineering to improve efficiency. researchgate.net | researchgate.net |

Genetic Engineering and Directed Evolution of Nitrilases for Enhanced this compound Production

To overcome the limitations of wild-type enzymes and meet industrial production demands, genetic engineering and directed evolution have become crucial strategies. researchgate.netfrontiersin.org These techniques aim to improve key properties of nitrilases, such as catalytic activity, stability, and substrate tolerance. frontiersin.org

A notable example involves the nitrilase AfNIT from Acidovorax facilis. researchgate.net Through virtual screening and site-directed mutagenesis, researchers identified key amino acid residues (F168, S192, and T201) for modification. researchgate.net A triple mutant, F168V/T201N/S192F, exhibited a specific activity of 227.3 U/mg, which was 3.8 times higher than the wild-type enzyme. researchgate.net This engineered nitrilase successfully hydrolyzed terephthalonitrile at a high concentration (150 g/L), achieving a 98.7% conversion rate and yielding 170.3 g/L of 4-cyanobenzoic acid. researchgate.netresearchgate.net

Directed evolution, which mimics natural selection in a laboratory setting, has also been applied to enhance nitrilase function. google.compdbj.org By creating mutant libraries and screening for improved performance, enzymes with altered substrate specificity and enhanced catalytic efficiency can be developed. pdbj.org For instance, cryo-electron microscopy has been used to inform the directed evolution of a nitrilase from Arabidopsis thaliana, leading to a mutant with an altered helical structure and the ability to accept novel substrates. pdbj.org These advanced molecular techniques provide a powerful and feasible pathway for developing robust nitrilases suitable for the industrial biomanufacturing of this compound. researchgate.net

Table 2: Engineered Nitrilases for Improved this compound Production

| Original Enzyme | Engineering Strategy | Key Improvement | Reference |

| AfNIT (Acidovorax facilis) | Virtual Screening & Site-Directed Mutagenesis (F168V/T201N/S192F) | 3.8-fold higher specific activity than wild-type. researchgate.net | researchgate.net |

| NitA (Acidovorax facilis 72W) | Site-Directed Mutagenesis (F168V-S192F) | Five-fold increase in specific activity towards 3-cyanopyridine, demonstrating potential for other nitriles. frontiersin.org | frontiersin.org |

| Nitrilase 4 (Arabidopsis thaliana) | Cryo-EM informed Directed Evolution | Altered helical twist and substrate specificity. pdbj.org | pdbj.org |

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis utilizes entire microbial cells containing the desired enzyme, offering several advantages over using purified enzymes. nih.govunimi.it This approach eliminates the costly and time-consuming processes of enzyme extraction and purification. researchgate.net The cell wall provides a protective environment for the enzyme, often leading to increased stability. unimi.it Furthermore, for reactions requiring cofactors, whole-cell systems can regenerate these essential molecules endogenously. unimi.it

Recombinant E. coli is a commonly used host for expressing nitrilases for whole-cell biocatalysis. google.comfrontiersin.org For the production of this compound, whole-cell biocatalysts containing engineered nitrilases have proven highly effective. For example, E. coli cells expressing the mutant nitrilase F168V/T201N/S192F were used to convert 150 g/L of terephthalonitrile to 4-cyanobenzoic acid with a near-quantitative conversion rate. researchgate.netresearchgate.net

Optimization of Bioreaction Conditions for this compound Biosynthesis

Optimizing bioreaction conditions is critical for maximizing the yield and efficiency of this compound production. frontiersin.org Key parameters that are typically fine-tuned include temperature, pH, substrate concentration, and catalyst loading.

For nitrilase-catalyzed reactions, the optimal pH is generally in the neutral to slightly alkaline range (pH 7.0-8.0). ucl.ac.ukfrontiersin.org The optimal temperature can vary depending on the source of the nitrilase, with some enzymes from thermophilic organisms showing activity at higher temperatures, which can be advantageous for increasing reaction rates and substrate solubility. ucl.ac.uk For instance, a nitrilase from Pseudomonas putida showed optimal activity at 45°C. researchgate.net

Managing substrate concentration is crucial, as high concentrations of terephthalonitrile can be inhibitory or toxic to the biocatalyst. google.comresearchgate.net A fed-batch strategy, where the substrate is added incrementally, can be employed to maintain a non-inhibitory substrate concentration and achieve higher product titers. frontiersin.org The use of organic co-solvents has also been explored to improve the solubility of the poorly water-soluble terephthalonitrile, though this must be balanced against the potential for solvent-induced enzyme deactivation. google.comucl.ac.uk For example, a mixture of phosphate (B84403) buffer and DMSO (90:10) has been used in biotransformations to produce high concentrations of this compound. google.com Careful optimization of these parameters in a bioreactor setting is essential for developing a robust and economically viable process for the biosynthesis of this compound. researchgate.net

Biochemical Transformations and Microbial Metabolism of 4 Cyanobenzoate

Enzymatic Degradation Mechanisms of 4-Cyanobenzoate

The enzymatic breakdown of this compound is a key area of research, with specific enzymes playing a pivotal role in its conversion.

Role of Nitrile Hydratase and Amidase in this compound Conversion

The conversion of nitrile compounds like this compound often involves a two-step enzymatic pathway. researchgate.net Initially, a nitrile hydratase enzyme hydrates the nitrile group to form an amide. Subsequently, an amidase enzyme hydrolyzes the amide to produce a carboxylic acid and ammonia (B1221849). researchgate.net

In a study involving Corynebacterium sp., nitrile hydratase and amidase were identified as the key enzymes in the conversion of dinitriles. tandfonline.comoup.comoup.com The nitrile hydratase from this bacterium was capable of hydrating 4-cyanobenzoic acid, among other nitriles. tandfonline.comoup.comtandfonline.com This enzymatic system demonstrates a pathway for the biotransformation of cyano-substituted aromatic compounds.

Substrate Specificity and Enzyme Kinetics in this compound Biotransformation

The efficiency of enzymatic conversion is largely dependent on the substrate specificity and kinetics of the involved enzymes. Nitrilases, for instance, show broad substrate specificity, acting on various aromatic and aliphatic nitriles. taylorandfrancis.com

A study on the nitrilase AfNIT from Acidovorax facilis 72W demonstrated its activity in the hydrolysis of terephthalonitrile (B52192) to 4-cyanobenzoic acid. researchgate.netfrontiersin.org Through virtual screening and site-directed mutagenesis, a triple mutant (F168V/T201N/S192F) was developed with a specific activity 3.8 times higher than the wild-type enzyme. researchgate.netfrontiersin.org This engineered enzyme achieved a 98.7% conversion of terephthalonitrile to 4-cyanobenzoic acid, highlighting the potential for improving enzyme kinetics for industrial applications. researchgate.netfrontiersin.orgfrontiersin.org

The nitrile hydratase from Corynebacterium sp. showed good activity towards substrates like valeronitrile (B87234) and butyronitrile (B89842) and could also hydrate (B1144303) benzonitrile (B105546) and p-hydroxybenzonitrile in addition to 4-cyanobenzoic acid. tandfonline.comoup.com This indicates a degree of flexibility in its substrate recognition.

Kinetic analysis of tyrosinase inhibition by this compound has shown it to act as a mixed-type inhibitor, affecting both the free enzyme and the enzyme-substrate complex. This interaction leads to a reversible binding and an increase in the lag phase of the enzyme's activity.

Table 1: Engineered Nitrilase for this compound Production

| Enzyme | Organism | Mutation | Substrate | Product | Increased Activity (fold) | Conversion Rate (%) |

|---|---|---|---|---|---|---|

| AfNIT | Acidovorax facilis 72W | F168V/T201N/S192F | Terephthalonitrile | 4-Cyanobenzoic acid | 3.8 | 98.7 |

Structure-Function Relationships of this compound-Transforming Enzymes

The catalytic efficiency and substrate specificity of enzymes are intrinsically linked to their three-dimensional structures. In the case of nitrile hydratases, the presence of a metal ion, often iron, in the active site is crucial for catalysis. tandfonline.comoup.com The nitrile hydratase from Corynebacterium sp. was confirmed to contain iron and pyrroloquinoline quinone. tandfonline.comoup.comoup.com The enzyme exists as a dimer with a native molecular weight of 61,400 and a subunit molecular weight of 26,900. tandfonline.comoup.com

For nitrilases, the substrate-binding pocket plays a critical role in determining activity and selectivity. In the nitrilase PgNIT2 from Paraburkholderia graminis, 12 amino acids in the substrate binding pocket were found to be essential for its activity. researchgate.net Similarly, molecular docking analysis of nitrilase from Gibberella intermedia identified 13 key amino acid residues in the substrate binding pocket that are crucial for its catalytic ability. researchgate.net Understanding these structure-function relationships is vital for the rational design of enzymes with improved properties for specific biotransformation reactions.

Microbial Degradation Pathways of this compound and Related Aromatic Compounds

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of aromatic compounds as carbon and nitrogen sources.

Bacterial Metabolism of Benzoates and Cyano-Substituted Analogs

Bacteria employ various strategies to metabolize benzoates and their derivatives. A common initial step is the activation of the aromatic acid to its coenzyme A (CoA) thioester. nih.gov This strategy is observed in the degradation pathways of phenylacetate, benzoate (B1203000), and 4-hydroxybenzoate. nih.gov

In the case of cyano-substituted aromatics, the nitrile group introduces an additional metabolic challenge. The degradation of 4-chlorobenzoate, for example, involves its conversion to 4-hydroxybenzoate. nih.gov Some bacteria can degrade high concentrations of benzoate by inducing both ortho- and meta-cleavage pathways. researchgate.net The metabolism of side-chain-fluorinated benzoates, such as 3- and 4-trifluoromethyl-benzoate, has been shown to proceed through different degradation pathways, often leading to the accumulation of dead-end metabolites. uni-stuttgart.de

Identification of Microbial Strains Involved in this compound Biodegradation

Several bacterial strains have been identified with the ability to degrade nitrile compounds, including those structurally related to this compound. Rhodococcus rhodochrous is a well-studied genus known for its nitrile-metabolizing capabilities. researchgate.net For instance, Rhodococcus rhodochrous LL100-21 can regioselectively hydrolyze the aromatic nitrile of 4-(cyanomethyl)benzonitrile (B1581026) to produce 4-(cyanomethyl)benzoic acid. researchgate.net

Other identified strains capable of degrading related compounds include Pseudomonas putida, which can degrade high concentrations of benzoate. researchgate.net Filamentous cyanobacteria have also been shown to have the natural ability to degrade chlorinated pollutants like 4-chlorobenzoate, and this ability can be enhanced through genetic engineering. nih.gov Strains like Enterobacter hormaechei ZK101 and Stenotrophomonas maltophilia ZK102 have been identified for their efficiency in degrading cypermethrin, a compound that can be metabolized to intermediates structurally related to benzoates. metu.edu.tr

Table 2: Microbial Strains Involved in the Degradation of this compound and Related Compounds

| Microbial Strain | Compound Degraded | Key Enzymes/Pathways | Reference |

|---|---|---|---|

| Corynebacterium sp. C5 | 4-Cyanobenzoic acid | Nitrile hydratase, Amidase | tandfonline.comoup.comoup.com |

| Acidovorax facilis 72W | Terephthalonitrile | Nitrilase (AfNIT) | researchgate.netfrontiersin.org |

| Rhodococcus rhodochrous LL100-21 | 4-(cyanomethyl)benzonitrile | Nitrilase/Nitrile hydratase | researchgate.net |

| Pseudomonas putida P8 | Benzoate | Ortho- and meta-cleavage pathways | researchgate.net |

| Filamentous cyanobacteria | 4-Chlorobenzoate | Not specified | nih.gov |

| Enterobacter hormaechei ZK101 | Cypermethrin | Esterase | metu.edu.tr |

| Stenotrophomonas maltophilia ZK102 | Cypermethrin | Esterase | metu.edu.tr |

Metabolic Engineering Approaches for Enhanced this compound Bioremediation

Metabolic engineering is a powerful strategy for enhancing the bioremediation of recalcitrant compounds like this compound. kaist.ac.kr This approach involves the targeted modification of an organism's genetic and regulatory processes, using techniques like recombinant DNA technology, to improve its ability to degrade specific pollutants. banglajol.info By constructing or adapting metabolic pathways, redirecting carbon flow, and improving enzyme specificity, microorganisms can be developed into highly efficient "microbial cell factories" for cleaning up contaminated environments. kaist.ac.krresearchgate.net These genetically engineered microbes can exhibit faster degradation rates, higher tolerance to toxicity, and the ability to thrive under a wider range of environmental conditions compared to their wild-type counterparts. banglajol.info

A key focus in the metabolic engineering for this compound metabolism has been the enhancement of nitrilase enzymes, which catalyze the hydrolysis of nitrile compounds to their corresponding carboxylic acids and ammonia. researchgate.netresearchgate.net Research has demonstrated significant success in improving the efficiency of these enzymes for industrial and bioremediation purposes.

One notable study focused on improving a nitrilase from Acidovorax facilis (AfNIT) that shows activity on terephthalonitrile, a precursor that can be hydrolyzed to this compound. researchgate.net Using computer-aided virtual screening, researchers identified key amino acid residues (F168, S192, and T201) for mutation. researchgate.net This led to the creation of a triple mutant, F168V/T201N/S192F, with dramatically improved catalytic properties. researchgate.net The specific activity of this engineered nitrilase was 227.3 U mg⁻¹, a 3.8-fold increase compared to the wild-type enzyme. researchgate.net When using whole-cell biocatalysts containing this mutant, a high concentration of terephthalonitrile (150 g L⁻¹) was successfully converted into this compound with a final yield of 170.3 g L⁻¹ and a conversion rate of 98.7%. researchgate.netfrontiersin.org

The table below summarizes the key findings from the engineering of the AfNIT nitrilase.

| Enzyme Variant | Specific Activity (U mg⁻¹) | Fold Increase | Substrate Concentration (g L⁻¹) | Product (this compound) Yield (g L⁻¹) | Conversion Rate (%) |

| Wild-Type AfNIT | ~59.8 | 1x | 150 | Not Reported | Not Reported |

| F168V/T201N/S192F Mutant | 227.3 | 3.8x | 150 | 170.3 | 98.7 |

Data sourced from studies on the enzymatic hydrolysis of terephthalonitrile. researchgate.netfrontiersin.org

Further strategies in metabolic engineering involve rewiring entire metabolic pathways to increase the carbon flux towards the degradation of a target compound. nih.gov This can involve the introduction of novel genes or the modification of existing pathways to enhance the production of necessary enzymes and cofactors. nih.gov For instance, the rational redesign of enzyme binding pockets has been used to expand the substrate range of bacteria, a technique that could be applied to broaden the degradation capabilities for various benzoate derivatives. nih.gov Organisms from the genus Rhodococcus are considered particularly promising candidates for such engineering due to their inherently versatile catabolic pathways for aromatic compounds and nitriles. researchgate.net

These approaches highlight the potential of metabolic engineering to create robust microbial catalysts for the effective bioremediation of this compound and related nitrile pollutants from industrial wastewater and contaminated sites. kdpublications.in

Computational and Theoretical Investigations of 4 Cyanobenzoate

Quantum Chemical Studies on 4-Cyanobenzoate

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the fundamental properties of this compound. These computational techniques allow for the detailed examination of the molecule's geometry, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) Calculations and Ab Initio Approaches

DFT and ab initio Hartree-Fock (HF) methods have been successfully used to investigate the molecular properties of this compound, often referred to as p-cyanobenzoic acid (CBA) in its protonated form. nih.gov These studies involve optimizing the molecular geometry and calculating theoretical vibrational wavenumbers using various basis sets, such as 6-31G, 6-311++G , and cc-pVTZ. nih.govresearchgate.net The results from these calculations have shown good agreement with experimental data, validating their accuracy. nih.govresearchgate.net

Researchers have utilized different DFT functionals, including B3LYP, B3PW91, CAM-B3LYP, PBE1PBE, PBEPBE, TPSSTPSS, and WB97XD, to explore the properties of this compound. nih.gov For instance, DFT calculations have been employed to understand the adsorption behavior of cyanobenzoic acid isomers on silver surfaces, revealing that they adsorb as carboxylate ions. acs.org Furthermore, these methods have been used to determine properties like the dipole moment, which for this compound was calculated to be 3.57 D. acs.orgresearchgate.net

The table below summarizes the optimized structural parameters of 4-cyanobenzoic acid calculated using HF and B3LYP methods with different basis sets. researchgate.net

| Parameter | HF/6-311++G | HF/6-31G | B3LYP/6-311++G | B3LYP/6-31G | B3LYP/cc-pVTZ |

| Bond Lengths (Å) | |||||

| C1-C2 | 1.391 | 1.390 | 1.401 | 1.402 | 1.403 |

| C2-C3 | 1.389 | 1.388 | 1.396 | 1.398 | 1.398 |

| C3-C4 | 1.390 | 1.389 | 1.398 | 1.400 | 1.400 |

| C4-C5 | 1.390 | 1.389 | 1.398 | 1.400 | 1.400 |

| C5-C6 | 1.389 | 1.388 | 1.396 | 1.398 | 1.398 |

| C6-C1 | 1.391 | 1.390 | 1.401 | 1.402 | 1.403 |

| C1-C7 | 1.488 | 1.486 | 1.493 | 1.495 | 1.495 |

| C7-O8 | 1.187 | 1.185 | 1.209 | 1.211 | 1.211 |

| C7-O9 | 1.332 | 1.331 | 1.356 | 1.358 | 1.358 |

| O9-H10 | 0.959 | 0.958 | 0.975 | 0.976 | 0.977 |

| C4-C11 | 1.449 | 1.448 | 1.450 | 1.452 | 1.452 |

| C11-N12 | 1.140 | 1.139 | 1.161 | 1.163 | 1.163 |

| Bond Angles (˚) | |||||

| C6-C1-C2 | 118.8 | 118.9 | 118.9 | 118.9 | 118.9 |

| C1-C2-C3 | 120.7 | 120.7 | 120.6 | 120.6 | 120.6 |

| C2-C3-C4 | 119.8 | 119.7 | 119.9 | 119.9 | 119.9 |

| C3-C4-C5 | 120.3 | 120.3 | 120.2 | 120.2 | 120.2 |

| C4-C5-C6 | 119.8 | 119.7 | 119.9 | 119.9 | 119.9 |

| C5-C6-C1 | 120.7 | 120.7 | 120.6 | 120.6 | 120.6 |

| C2-C1-C7 | 120.8 | 120.8 | 120.7 | 120.7 | 120.7 |

| C6-C1-C7 | 120.4 | 120.4 | 120.4 | 120.4 | 120.4 |

| C1-C7-O8 | 125.1 | 125.1 | 124.6 | 124.6 | 124.6 |

| C1-C7-O9 | 112.5 | 112.5 | 112.2 | 112.2 | 112.2 |

| O8-C7-O9 | 122.4 | 122.4 | 123.2 | 123.2 | 123.2 |

| C7-O9-H10 | 107.5 | 107.6 | 106.1 | 106.0 | 106.0 |

| C3-C4-C11 | 119.9 | 119.9 | 119.9 | 119.9 | 119.9 |

| C5-C4-C11 | 119.9 | 119.9 | 119.9 | 119.9 | 119.9 |

| C4-C11-N12 | 179.3 | 179.3 | 179.5 | 179.5 | 179.5 |

Vibrational Assignment and Analysis using Theoretical Wavenumbers

A crucial aspect of computational studies on this compound is the vibrational analysis. The Fourier transform infrared (FTIR) and FT-Raman spectra of p-cyanobenzoic acid have been recorded and analyzed. nih.govresearchgate.netresearchgate.net The experimental vibrational frequencies are then compared with theoretical wavenumbers obtained from DFT and ab initio calculations. nih.govresearchgate.net This comparison allows for a complete and accurate assignment of the fundamental vibrational modes of the compound. nih.govresearchgate.net

For example, the C≡N stretching mode is a characteristic vibration. In the neat spectrum of 4-cyanobenzoic acid, it appears at 2233 cm⁻¹, while in the salt form (silver this compound), it shifts to 2243 cm⁻¹. acs.org This blue-shift upon salt formation suggests an interaction between the silver atoms and the nitrogen lone pair electrons. acs.org Surface-enhanced Raman spectroscopy (SERS) studies have also been instrumental, showing that when adsorbed on a silver film, the νs(COO⁻) band appears at 1394 cm⁻¹, a blue-shift of 12 cm⁻¹ from its state in a basic solution. acs.org

Normal Coordinate Analysis and Force Fields

Normal coordinate analysis is a powerful technique used to understand the vibrational modes of molecules. nih.govresearchgate.netnih.gov For this compound, this analysis has been performed using ab initio force fields derived from DFT calculations, specifically with the B3LYP/6-311++G** method. nih.govresearchgate.net The Wilson's FG matrix method is a common approach utilized in these analyses. nih.govresearchgate.netcnjournals.com

This method helps to investigate the interactions between different functional groups within the molecule, such as the cyano and carboxylic acid groups, and their coupling with the skeletal vibrational modes. nih.govresearchgate.net The force constants obtained from these calculations are essential for a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Conformational Analysis and Molecular Structures of this compound

Conformational analysis aims to identify the different low-energy spatial arrangements (conformers) of a molecule. uci.edu For this compound, computational methods are used to determine the most stable molecular structure. nih.gov Studies have shown that the geometry obtained from both HF and DFT methods is in good agreement with experimental data. nih.gov

The planarity of the molecule and the orientation of the carboxyl and cyano groups are key structural features. For instance, in the crystalline state, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium this compound forms a hydrogen-bonded chain, which stabilizes the molecular packing. Ab initio calculations have also explored the adsorption orientation of this compound on silver surfaces, suggesting that a perpendicular orientation is energetically more favorable than a flat one, although both are possible. acs.org

Molecular Simulation and Modeling of this compound Systems

Beyond the study of the isolated molecule, molecular simulations provide insights into the behavior of this compound in more complex environments, such as in enzymatic reactions. These simulations are particularly valuable for understanding and engineering biocatalytic processes.

Molecular Dynamics Simulations in Enzyme Engineering for this compound Biosynthesis

Molecular dynamics (MD) simulations have become a key tool in enzyme engineering for the biosynthesis of 4-cyanobenzoic acid. nih.govresearchgate.net This compound is an important intermediate, and its production via enzymatic hydrolysis of terephthalonitrile (B52192) using nitrilase is an environmentally friendly alternative to chemical synthesis. researchgate.netnih.gov

MD simulations, in conjunction with molecular docking, are used to understand how mutations in a nitrilase enzyme can enhance its activity and stability. researchgate.net For example, researchers identified three key amino acid sites (F168, S192, and T201) in the nitrilase AfNIT. researchgate.netnih.gov By creating a "small and accurate" mutant library and screening it, a triple mutant (F168V/T201N/S192F) was identified with a specific activity 3.8 times higher than the wild-type enzyme. nih.govresearchgate.net This engineered enzyme successfully converted terephthalonitrile to 4-cyanobenzoic acid with a high yield and conversion rate. researchgate.netnih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The structure and stability of materials containing this compound are significantly influenced by a variety of intermolecular interactions. These interactions, including hydrogen bonding, π-π stacking, and weaker C-H···O and C-H···N contacts, dictate the formation of complex supramolecular architectures. researchgate.net In the solid state, 4-cyanobenzoic acid molecules engage in strong hydrogen bonding and van der Waals forces, contributing to its crystalline nature. solubilityofthings.com

In metal-organic frameworks and coordination polymers, this compound anions often link with complex cations through O-H···O hydrogen bonds, creating extensive three-dimensional networks. researchgate.net For instance, in a cobalt(II) complex, the interplay between hydrogen bonds involving water molecules and the cyano and amino groups results in a two-dimensional hydrogen-bonding architecture. researchgate.net Similarly, in a nickel(II) polymeric complex, hydrogen bonds and π-π stacking interactions contribute to the formation of a 2D layered network. researchgate.net The centroid-to-centroid distances in π-π stacking interactions have been observed to be in the range of 3.566 (4) and 3.885 (4) Å. researchgate.net

The formation of hydrogen bond networks (HBNs) is a critical aspect of the intermolecular behavior of this compound. In the gas phase, complex anions of 4-cyanobenzoic acid with α-cyclodextrin exhibit HBNs formed by both intramolecular hydrogen bonds within the cyclodextrin (B1172386) and intermolecular hydrogen bonds with the this compound. rsc.org Computational studies suggest the presence of low-barrier hydrogen bonds within these networks. rsc.org The stability of these complex anions in collision-induced dissociation experiments is influenced by the acidity of the benzoic acid derivative, with more acidic derivatives forming more stable complexes. rsc.org

In substituted 4-cyanobenzoic acids, such as 3,5-dichloro-4-cyanobenzoic acid, intermolecular Cl···N interactions, in addition to hydrogen bonding, play a crucial role in forming two-dimensional ribbons and nets. nih.goviucr.org

Table 1: Key Intermolecular Interactions Involving this compound

| Interaction Type | Description | Significance |

| O-H···O Hydrogen Bonds | Interaction between the carboxylate oxygen atoms and hydrogen bond donors (e.g., water molecules). | Key in forming 1D, 2D, and 3D supramolecular architectures in metal complexes. researchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of layered structures. Centroid-to-centroid distances are typically 3.5-3.9 Å. researchgate.net |

| C-H···O/N Interactions | Weaker hydrogen bonds involving carbon-hydrogen donors. | Further stabilizes the crystal packing. researchgate.net |

| Cl···N Interactions | Interaction between chlorine substituents and the nitrogen atom of the cyano group. | Important in the crystal engineering of substituted 4-cyanobenzoic acids. nih.goviucr.org |

Adsorption Phenomena on Surfaces: Physisorption and Chemisorption Models

The adsorption of this compound onto various surfaces, particularly silver, has been a subject of extensive investigation, revealing a complex interplay between physisorption and chemisorption. The orientation and bonding of the molecule to the surface are highly dependent on the experimental conditions.

On evaporated silver films, 4-cyanobenzoic acid (4CBA) adsorbs as the this compound anion. acs.org Infrared and Raman spectroscopy studies indicate that the molecule binds to the silver surface primarily through the two oxygen atoms of the carboxylate group in a symmetrical fashion, adopting a perpendicular orientation with respect to the surface. acs.orgoptica.org In this orientation, the nitrile group is pendent and does not directly interact with the surface. acs.org The adsorption process on these films can be described by the Langmuir adsorption model, which was found to be applicable for both self-assembly and spin-coating deposition methods. acs.org

In contrast, when adsorbed on aqueous silver sols, this compound appears to adopt a flat orientation, with both the carboxylate and nitrile groups interacting with the silver surface. acs.org This difference in adsorption behavior between silver films and sols highlights the sensitivity of the adsorption process to the nature of the substrate.

The distinction between physisorption and chemisorption can be controlled by applying an electrical potential to a nanostructured silver electrode. researchgate.net At potentials more negative than the potential of zero charge, this compound is physisorbed. researchgate.net In this state, the electronic structure of the molecule-metal hybrid is sensitive to the applied voltage. researchgate.net Conversely, at positive surface charges, the molecule becomes chemisorbed, forming a stronger bond with the surface, and its electronic structure is less affected by voltage changes. researchgate.net This demonstrates the dual nature of the electronic structure of molecules bonded to charged metal surfaces.

The adsorption mechanism can also be influenced by the solvent used during deposition. For instance, the adsorption of 4-cyanobenzoic acid is less affected by the polarity of the deposition solvent compared to its isomers, 2-cyanobenzoic acid and 3-cyanobenzoic acid, due to its smaller dipole moment. researchgate.net

In the context of dye-sensitized solar cells, the adsorption of a D-π-A dye containing a cyano-benzoic acid anchoring group on TiO2 surfaces has been studied. iphy.ac.cn The adsorption was found to follow a Brunauer-Emmett-Teller (BET) isotherm, which, unlike the Langmuir model, allows for multilayer adsorption. iphy.ac.cn

Table 2: Adsorption Characteristics of this compound on Silver Surfaces

| Substrate | Adsorption Model | Molecular Orientation | Binding Groups | Reference |

| Evaporated Silver Film | Langmuir | Perpendicular | Carboxylate group | acs.orgoptica.org |

| Aqueous Silver Sol | - | Flat | Carboxylate and Nitrile groups | acs.org |

| Nanostructured Silver Electrode | Voltage-dependent | - | Carboxylate group | researchgate.net |

Charge Transfer Dynamics and Electronic Structure Calculations

The electronic structure and charge transfer properties of this compound are fundamental to its role in various photochemical and electronic applications. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating these characteristics.

DFT calculations have been employed to model the adsorption of this compound on silver clusters. researchgate.net These calculations help to interpret experimental spectroscopic data and predict the most stable adsorption geometries. For example, by comparing calculated and experimental wavenumber shifts in surface-enhanced Raman scattering (SERS), it was confirmed that this compound adsorbs on silver through its carboxylate group. researchgate.net The calculations also revealed the existence of two distinct electronic structures for the metal-molecule hybrid: a physisorbed (P-hybrid) state and a chemisorbed (C-hybrid) state, which can be selected by the surface charge of the electrode. researchgate.net

The electronic structure of this compound also plays a crucial role in intramolecular charge transfer processes. In esters of 4-cyanobenzoic acid, photoexcitation can lead to an intramolecular electron transfer from a donor moiety to the this compound acceptor. worldscientific.comresearchgate.net This process is often the initial step in photochemical reactions, such as the Norrish Type II-like reaction of 2-arylethyl 4-cyanobenzoates. worldscientific.com The mechanism involves the formation of a radical ion pair, followed by intramolecular proton transfer and subsequent cleavage of the molecule. worldscientific.comresearchgate.net The dynamics of these charge transfer events occur on the picosecond timescale. acs.org

In metal complexes, this compound can act as a ligand that facilitates metal-to-ligand charge transfer (MLCT). In dimolybdenum and ditungsten complexes, the singlet excited states have been characterized as delocalized MLCT states involving the cyanobenzoate ligand. pnas.org The nature of these excited states, whether localized or delocalized, depends on the relative energies of the metal d-orbitals and the ligand π* orbitals, as well as the degree of orbital overlap. pnas.org

The dynamics of charge transfer have also been investigated in cyano-bridged cobalt-iron compounds. aps.org Differential absorption spectra revealed the presence of both a fast component, attributed to the Franck-Condon state, and a slow component corresponding to the charge-transfer state with lattice relaxation. aps.org The lifetime of the charge-transfer pairs was found to be dependent on the absorbed photon density, indicating interactions between the pairs. aps.org

Table 3: Calculated Properties of 4-Cyanobenzoic Acid

| Property | Value | Method | Reference |

| Dipole Moment | 3.57 D | DFT | researchgate.net |

Advanced Applications in Materials Science and Engineering Involving 4 Cyanobenzoate

Utilization in Liquid Crystal Technologies and Electronic Displays

4-Cyanobenzoate and its derivatives are integral to the formulation of liquid crystals, which are fundamental materials for modern electronic displays found in televisions, computer monitors, and mobile devices. solubilityofthings.comwaters.com Liquid crystals possess a state of matter that exhibits properties between those of conventional liquids and solid crystals, allowing them to flow like a liquid while maintaining some of the optical properties of solids. waters.com The purity of the liquid crystal intermediates, such as those derived from this compound, is critical for ensuring the optimal performance, optical quality, and longevity of the display device. waters.com

The rigid, rod-like structure of many this compound derivatives, combined with their strong dipole moment arising from the cyano group, facilitates the formation of the nematic and smectic phases essential for display operation. google.com These molecules can align in predictable ways in response to an electric field, which is the principle mechanism for controlling light passage in liquid crystal displays (LCDs). waters.com Several families of compounds incorporating the this compound moiety are used as positive nematic liquid crystal materials. google.com In some applications, copolymers containing mesogenic this compound side groups are used to create photorefractive polymer-dissolved liquid crystal composites. spiedigitallibrary.org

Table 1: Examples of this compound Derivatives in Liquid Crystal Formulations

| Compound Family | Specific Examples | Role/Phase Type |

| 4-Cyanophenyl-4'-alkylbenzoates | 4-cyanophenyl 4′-n-pentyl benzoate (B1203000) (CPPB) | Nematic Liquid Crystal google.comresearchgate.net |

| 4-Alkyloxyphenyl-4'-cyanobenzoates | 4-heptyloxyphenyl-4'-decyloxybenzoyl-3-cyanobenzoate | Nematic Liquid Crystal google.com |

| 4-Alkylphenyl-4-alkyloxy-3-cyanobenzoates | 4'-octylphenyl-4-decyloxy-3-cyanobenzoate | Smectic A Liquid Crystal google.com |

| Biphenyl Derivatives | 4-cyano-4'-alkylbiphenyls, 4-cyano-4'-alkyloxybiphenyls | Nematic Liquid Crystal google.com |

Development of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is an excellent and widely studied building block, or "linker," for the construction of coordination polymers and metal-organic frameworks (MOFs). iucr.orgbsu.az MOFs are a class of porous, crystalline materials formed by the self-assembly of metal ions or clusters (nodes) and organic ligands. nih.govwikipedia.org The bifunctional nature of this compound, with its carboxylate group readily coordinating to metal centers and its cyano group available for further interactions, allows for the creation of diverse and complex architectures with potential applications in gas storage, catalysis, and sensing. iucr.orgresearchgate.net

A wide variety of coordination polymers and MOFs incorporating this compound have been synthesized and characterized, primarily through single-crystal X-ray diffraction. researchgate.netchemicalpapers.com Synthesis methods often involve the reaction of a metal salt with 4-cyanobenzoic acid under hydrothermal or solvothermal conditions. acs.orgresearchgate.netacs.org In some cases, in-situ reactions are employed where 4-cyanobenzoic acid is converted to a different ligand, such as a tetrazole, during the framework's formation. acs.orgtandfonline.com

Researchers have successfully created this compound complexes with a range of metal ions, including:

Cobalt(II): Reaction of CoCl₂·6H₂O with 4-cyanobenzoic acid yields a two-dimensional polymeric structure. researchgate.net Other syntheses have produced complexes with additional ligands like 1,10-phenanthroline (B135089) or nicotinamide (B372718). researchgate.netiucr.org

Nickel(II): A polymeric complex salt of nickel(II) with this compound and 4,4′-bipyridine has been synthesized and structurally characterized. iucr.orgiucr.org

Copper(II): A dinuclear Cu(II) complex featuring both this compound and 4-cyanopyridine (B195900) ligands has been reported. chemicalpapers.comkafkas.edu.tr

Zinc(II): A complex of Zinc(II) with this compound, nicotinamide, and water molecules has been characterized, showing a bidentate coordination of the this compound ligand. nih.gov

Lanthanides(III): A series of homodinuclear complexes with lanthanide ions (La, Pr, Nd, Sm, Eu, Gd, Dy) have been synthesized, demonstrating the versatility of this compound in coordinating with f-block elements. acs.org

Silver(I): An Ag-based MOF, formulated as [Ag(this compound)]n·nH₂O, has been shown to have antibacterial properties. mdpi.com

Table 2: Selected Synthesized this compound Coordination Complexes

| Metal Ion | Formula of Complex Unit | Crystal System | Reference(s) |

| Nickel(II) | {Ni(C₈H₄NO₂)(C₁₀H₈N₂)(H₂O)₃}n | Monoclinic | iucr.orgiucr.org |

| Cobalt(II) | [Co(C₈H₄NO₂)₂(H₂O)₂]n | Monoclinic | researchgate.net |

| Copper(II) | [Cu₂(C₆H₄N₂)₄(C₈H₄NO₂)₄] | Triclinic | chemicalpapers.com |

| Zinc(II) | Zn(C₈H₄NO₂)(C₆H₆ON₂)(H₂O)₃ | Monoclinic | nih.gov |

| Lanthanum(III) | [La₂(4-cba)₆(phen)₂(H₂O)₆] | Triclinic | acs.org |

| Cadmium(II) | [Cd(C₁₀H₁₄N₂O)₂(C₈H₄NO₂)₂(H₂O)₂] | Triclinic | nih.gov |

The coordination chemistry of this compound is rich and varied due to the different ways it can bind to metal centers. The carboxylate group is the primary site of coordination and can adopt several modes:

Monodentate: The carboxylate group binds to a single metal ion through one of its oxygen atoms. This is a common mode observed in complexes with Co(II), Ni(II), and Cd(II). iucr.orgiucr.orgnih.gov

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. This has been observed in a Zn(II) complex. nih.gov

Bidentate Bridging: The carboxylate group bridges two different metal centers. A syn-skew coordination mode has been reported in a Co(II) polymer, leading to a two-dimensional architecture. researchgate.netresearchgate.net

These varied interactions lead to a range of coordination geometries around the metal center, which are often highly distorted from ideal polyhedra. The most frequently observed geometry is distorted octahedral , typically involving coordination from this compound, other ligands (like nicotinamide or 4,4'-bipyridine), and water molecules. researchgate.netiucr.orgiucr.orgresearchgate.net This geometry has been identified in complexes of Ni(II), Co(II), Cu(II), Mn(II), and Cd(II). chemicalpapers.comiucr.orgiucr.orgnih.govresearchgate.net Other geometries include square-pyramidal for a Cu(II) complex and higher coordination numbers for lanthanides, such as nine-coordinate for La(III) and eight-coordinate for other lanthanide ions like Eu(III) and Gd(III). acs.orgresearchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. iucr.org this compound is a valuable tool in this field for building novel one-, two-, and three-dimensional coordination polymers. iucr.org The final supramolecular architecture is directed not only by the primary ligand-metal coordination bonds but also by weaker, non-covalent interactions.

Key interactions that guide the self-assembly of this compound-based frameworks include:

Hydrogen Bonding: O—H···O hydrogen bonds are ubiquitous in these structures, often forming between coordinated water molecules and carboxylate oxygen atoms or between uncoordinated this compound anions and the cationic complex framework. These bonds link individual molecules or polymeric chains into higher-dimensional networks. iucr.orgresearchgate.netiucr.org

π-π Stacking: The aromatic rings of the this compound ligands can interact with each other or with other aromatic ligands in the structure through π-π stacking. These interactions, with typical centroid-to-centroid distances of 3.5–3.9 Å, further stabilize the crystal packing. iucr.orgiucr.org

Other Weak Interactions: Weaker C—H···O and C—H···N interactions also play a role in consolidating the final three-dimensional architecture. iucr.orgiucr.org

By carefully selecting the metal ion, co-ligands, and reaction conditions, chemists can use this compound to engineer materials with specific network topologies, ranging from simple 1D ladders to complex 3D interpenetrated grids. researchgate.net For example, a cobalt(II) complex forms a 2D architecture, while a nickel(II) complex with 4,4'-bipyridine (B149096) forms 1D chains that are then linked by hydrogen bonds into a 3D supramolecular structure. researchgate.netiucr.org

Ligand-Metal Interactions and Coordination Geometries

Role in Non-Linear Optics (NLO) Materials

Non-linear optics (NLO) is the study of how intense light, such as that from a laser, interacts with materials to produce new optical phenomena, like changing the frequency (color) of the light. wikipedia.org Materials with a strong NLO response are crucial for technologies in laser frequency conversion, optical data storage, and telecommunications. The rational design of coordination networks using ligands like this compound is a promising avenue for creating novel NLO-active materials.

The development of effective NLO materials relies on specific molecular and crystal-level design principles. This compound is a promising candidate for NLO applications because its structure aligns with several of these key principles.

Acentric Crystal Structure: A fundamental requirement for materials exhibiting second-order NLO effects, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure—one that lacks a center of inversion symmetry. frontiersin.org The intentional assembly of molecules to crystallize in such a polar space group is a primary goal of NLO material design. Research has shown that this compound derivatives can be guided to form these required acentric structures; for instance, the crystallization of 3-cyanophenyl this compound with AgSbF₆ yields a non-centrosymmetric coordination network.

Molecular "Push-Pull" System: A highly effective strategy for enhancing molecular NLO response is to create a "push-pull" system by connecting an electron-donating group (donor) and an electron-withdrawing group (acceptor) through a conjugated π-electron system. frontiersin.orgnih.gov The this compound moiety is inherently part of such a system. The cyano (-CN) group is a strong electron acceptor, while the benzoate ring provides the conjugated bridge. By attaching suitable electron-donating groups to the aromatic system, a strong intramolecular charge-transfer character can be induced, which is beneficial for NLO activity.

Conjugated π-Electron System: The benzene (B151609) ring in this compound provides a conjugated π system, which is essential for the delocalization of electrons under an intense electric field, a prerequisite for NLO phenomena. rsc.org Extending this conjugation, for example by using larger aromatic systems or π-conjugated linkers, is a common strategy to enhance NLO properties. mdpi.com

Low-Dimensional Architectures: The microscopic arrangement of molecules into low-dimensional structures, such as the 1D chains or 2D layers commonly found in this compound coordination polymers, can lead to enhanced NLO properties. researchgate.netpsu.edu These arrangements can result in a high density of states and favorable electronic band structures that give rise to a large NLO response. psu.edu

Hyperpolarizability and Optical Gap Considerations

The performance of materials in nonlinear optical (NLO) applications is intrinsically linked to their molecular structure, specifically their polarizability and hyperpolarizability. scielo.org.mxrsc.org The first hyperpolarizability (β) is a measure of a molecule's ability to exhibit second-order NLO phenomena, such as second-harmonic generation (SHG). A key factor influencing this property is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the optical gap. scielo.org.mxasianjournalofphysics.com

Materials with a smaller HOMO-LUMO gap tend to exhibit higher hyperpolarizability, as the charge transfer between the donor and acceptor parts of the molecule is facilitated. scielo.org.mx In the case of this compound, the cyano group acts as a strong electron-withdrawing group, which can significantly influence the electronic distribution within a molecule and lower the LUMO energy level. This modulation of the electronic structure is crucial for enhancing NLO properties.

Theoretical and experimental studies on molecules incorporating this compound have been conducted to understand these properties. For instance, complexes of transition metals with this compound have been synthesized and characterized to evaluate their potential in NLO applications. researchgate.net Quantum chemical calculations, such as those using Density Functional Theory (DFT), are often employed to estimate properties like dipole moment (μ), polarizability (α), and first hyperpolarizability (β). asianjournalofphysics.comresearchgate.net These computational studies, in conjunction with experimental data, help in designing materials with tailored optical responses for applications in optical switching and data processing. nasc.ac.in

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a system. |

| Polarizability | α | The tendency of a molecule's electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule. |

| Optical Gap (HOMO-LUMO) | ΔE | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. A smaller gap often correlates with higher NLO activity. scielo.org.mx |

Application in Phosphorescent Materials and Tunable Luminescence

This compound is a key ligand in the synthesis of luminescent metal-organic frameworks (LMOFs) and other phosphorescent materials due to its ability to facilitate tunable light emission. rsc.orgosti.gov The luminescence in these materials often arises from ligand-to-metal charge transfer (LMCT) processes or ligand-centered emissions, which can be finely tuned by selecting the metal ion and modifying the ligand structure. rsc.orgosti.gov

A notable example is a silver-based MOF, [Ag(this compound)]n·nH2O, which demonstrates tunable emission from yellow to white depending on the excitation wavelength. rsc.org When excited at 330 nm, the emission is centered in the yellow region (566 nm), but shifts to the blue region (427 nm) with an excitation of 355 nm. osti.gov This tunability is highly desirable for applications in solid-state lighting, particularly for creating white-light-emitting diodes (WLEDs). rsc.org

Furthermore, this compound derivatives have been successfully used to create room-temperature phosphorescence (RTP) materials. In one study, 4-cyanobenzoic acid methyl ester was doped into a poly(acrylic acid) (PAA) polymer matrix. researchgate.net This system exhibited efficient blue phosphorescence with an impressively long lifetime of up to 1486.2 ms. researchgate.net The rigid polymer matrix minimizes the quenching of the unstable triplet excitons that are responsible for phosphorescence. researchgate.net Such materials have potential applications in anti-counterfeiting technologies and organic optoelectronics. researchgate.net

| Material System | Key Finding | Potential Application | Reference |

|---|---|---|---|

| [Ag(this compound)]n·nH₂O MOF | Exhibits tunable emission from yellow to white by varying the excitation wavelength. rsc.org | White-Light-Emitting Diodes (WLEDs) | rsc.orgosti.gov |

| 4-cyanobenzoic acid methyl ester@PAA | Achieves long-lasting blue room-temperature phosphorescence (lifetime up to 1486.2 ms). researchgate.net | Anti-counterfeiting, Organic Optoelectronics | researchgate.net |

Polymer Chemistry and High-Performance Materials

In the realm of polymer chemistry, 4-cyanobenzoic acid, the precursor to this compound, serves as a valuable monomer for synthesizing high-performance polymers. chemimpex.com Its incorporation into polymer chains can significantly enhance properties such as thermal and chemical stability. chemimpex.com The rigidity of the benzene ring and the polar cyano group contribute to strong intermolecular interactions, leading to materials with improved mechanical and dielectric characteristics.

Advanced Analytical Approaches for 4 Cyanobenzoate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 4-Cyanobenzoate, providing detailed information about its molecular structure, orientation on surfaces, and interactions within complexes.

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA)

SERS and SEIRA are powerful techniques for studying the adsorption behavior of this compound on metal surfaces, particularly silver. acs.orgacs.org These methods utilize the enhancement of vibrational signals when molecules are in close proximity to nanostructured metal surfaces.

Research has shown that this compound adsorbs onto silver films primarily as a carboxylate ion. acs.orgresearchgate.net The orientation of the adsorbed molecule can differ depending on the experimental conditions. On an evaporated silver film, this compound tends to adsorb perpendicularly, binding through the two oxygen atoms of the carboxylate group, while the nitrile group remains pendant. acs.orgacs.org In contrast, on a silver sol surface in an aqueous environment, the molecule appears to adopt a flatter orientation, interacting with the surface through both the carboxylate and nitrile groups. acs.orgacs.org

The enhancement in SERS and SEIRA is influenced by the nanoscale roughness of the silver substrate. acs.org The choice of deposition solvent can also impact the adsorption behavior, particularly for isomers of cyanobenzoic acid with different dipole moments. acs.orgresearchgate.net For instance, the adsorption of 4-Cyanobenzoic acid, which has a smaller dipole moment than its 2- and 3-isomers, is less affected by the polarity of the deposition solvent. researchgate.net

Table 1: Comparison of this compound Adsorption on Different Silver Surfaces

| Feature | Silver Film | Aqueous Silver Sol |

| Binding Group(s) | Carboxylate group only acs.orgacs.org | Carboxylate and nitrile groups acs.orgacs.org |

| Orientation | Perpendicular to the surface acs.orgacs.org | Flat on the surface acs.orgacs.org |

| νs(COO-) Wavenumber (cm⁻¹) | 1394 acs.org | 1380 acs.org |

Fourier Transform Infrared (FTIR) and FT-Raman Spectroscopy

FTIR and FT-Raman spectroscopy are fundamental tools for the vibrational analysis of this compound. researchgate.netnih.gov These techniques provide a detailed fingerprint of the molecule, allowing for the identification of its functional groups and the study of its interactions. nih.gov The complete vibrational assignment of fundamental modes has been carried out by comparing experimental data with theoretical calculations. nih.govresearchgate.net

Studies have investigated the interactions of the cyano and carboxylic acid groups with the skeletal vibrational modes. nih.gov For instance, when 4-Cyanobenzoic acid (4-CBA) adsorbs on a silver film, it does so as this compound. acs.org The infrared reflection-absorption spectrum shows a distinct peak for the symmetric COO- stretching mode (νs(COO-)) at 1393 cm⁻¹, while the antisymmetric stretching band is barely detectable, suggesting a symmetric binding of the carboxylate group to the silver surface. acs.org The C≡N stretching mode (ν(C≡N)) appears at 2233 cm⁻¹. acs.org

Table 2: Key Vibrational Frequencies of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) on Ag Film | Wavenumber (cm⁻¹) in Basic Solution (Raman) |

| νs(COO-) | 1393 acs.org | 1382 acs.org |

| ν(C≡N) | 2233 acs.org | 2233 acs.org |

| COO- bending | 850 acs.org | - |

| Ring 18a | 1020 acs.org | - |

X-ray Crystallography for Structural Elucidation

For example, the crystal structure of a dinuclear Cu(II) complex with this compound and 4-cyanopyridine (B195900) ligands has been characterized. chemicalpapers.com In this complex, the Cu(II) atom is in a distorted octahedral geometry, coordinated by carboxylate oxygen atoms from the this compound anions and nitrogen atoms from the 4-cyanopyridine ligands. chemicalpapers.com X-ray diffraction has also been used to characterize a series of homodinuclear lanthanide(III) complexes with this compound ligands, revealing different coordination modes and bridging structures. nih.gov

In another study, two new copper(II) and nickel(II) complexes with this compound, nicotinamide (B372718), and water ligands were synthesized and their structures determined by X-ray crystallography. bsu.az Both complexes were found to be isostructural, crystallizing in the triclinic system with a distorted octahedral geometry around the central metal atom. bsu.az The metal atoms are coordinated by nitrogen atoms from nicotinamide, oxygen atoms from this compound, and oxygen atoms from water molecules. bsu.az

UV-Vis Spectroscopy in Complex Analysis

UV-Vis spectroscopy is employed to study the electronic transitions within this compound and its complexes, providing insights into their electronic structure and interactions. bsu.azmt.com The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. mt.com

In the analysis of metal complexes of this compound, UV-Vis spectroscopy can reveal information about the coordination environment of the metal ion. For instance, the UV-Vis absorption spectra of Cu(II) and Ni(II) complexes with this compound and nicotinamide show distinct absorption bands. bsu.az The Cu(II) complex exhibits absorption maxima at 450 nm and 715 nm, while the Ni(II) complex shows absorptions at 350 nm and 646 nm. bsu.az These differences in the absorption spectra reflect the different electronic properties of the central metal ions and their interaction with the ligands.

The technique is also valuable for studying charge-transfer (CT) processes in metal-molecule hybrid systems, which can be important for understanding the enhancement mechanisms in SERS.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the purification, isolation, and quantitative analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. sielc.com It serves as a reliable method for assessing the purity of the compound and for isolating it from reaction mixtures or impurities. sielc.comsielc.com

A common approach for analyzing 4-Cyanobenzoic acid is reverse-phase (RP) HPLC. sielc.com A typical method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be used in UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com HPLC with UV detection is also used to confirm the purity of related compounds synthesized from 4-Cyanobenzoic acid.

Table 3: Typical HPLC Method Parameters for 4-Cyanobenzoic Acid Analysis

| Parameter | Condition |

| Technique | Reverse-Phase (RP) HPLC sielc.com |

| Stationary Phase | C18 column |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid sielc.com |

| Detection | UV vulcanchem.com |

Mass Spectrometry (MS) Compatible Applications in Conjunction with HPLC

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the analysis of this compound. This combination allows for the separation of this compound from complex mixtures and its subsequent detection and identification with high sensitivity and specificity.

For Mass Spectrometry (MS) compatible applications, the mobile phase composition in HPLC is crucial. While phosphoric acid is often used in reverse-phase HPLC, it is not compatible with MS. Therefore, it is typically replaced with a volatile acid like formic acid. sielc.com A common mobile phase for the analysis of this compound and its derivatives, such as ethyl this compound, consists of acetonitrile (MeCN), water, and formic acid. sielc.comsielc.com This method is scalable and can be adapted for various applications, including the isolation of impurities in preparative separation and pharmacokinetic studies. sielc.comsielc.com

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is particularly useful for the analysis of this compound in environmental samples. For instance, in the analysis of pond water, after extraction, the aqueous phase containing this compound can be directly analyzed by LC/MS/MS. epa.gov This technique offers high selectivity and sensitivity, enabling the detection of low concentrations of the analyte. epa.gov In some methods, solid-phase extraction (SPE) is used to purify and concentrate the sample before LC/MS/MS analysis. epa.gov

The choice of ionization technique is also important. Electrospray ionization (ESI) is a commonly used method for this compound and related compounds, and it can be operated in both positive and negative ion modes. epa.govnih.gov In negative ionization mode, the [M-H]⁻ ion of this compound is often observed. nih.gov

Table 1: HPLC-MS Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| HPLC Column | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid sielc.comsielc.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode epa.govnih.gov |

| Detector | Tandem Mass Spectrometer (MS/MS) epa.gov |

Surface Characterization Techniques

Temperature Programmed Desorption (TPD) in Adsorption Studies

Temperature Programmed Desorption (TPD) is a valuable technique for studying the adsorption and desorption behavior of this compound on various surfaces. By monitoring the desorption of molecules as a function of temperature, TPD provides insights into the strength of surface-adsorbate interactions and the nature of the adsorbed species.

In studies of cyanobenzoic acid isomers on silver surfaces, TPD has been used in conjunction with other techniques like Surface-Enhanced Infrared Absorption (SEIRA) and Surface-Enhanced Raman Spectroscopy (SERS). acs.orgresearchgate.net These studies have shown that 4-cyanobenzoic acid adsorbs on silver as the carboxylate ion. acs.orgresearchgate.net The TPD spectra of cyanobenzoic acid isomers on silver powder provide details about their desorption kinetics. acs.org

The preparation of the sample is a critical step in TPD experiments. Typically, the sample is degassed to remove water vapor and other contaminants before introducing the probe molecule. micromeritics.com The sample is then heated at a controlled rate, and the desorbed species are detected by a mass spectrometer or a thermal conductivity detector (TCD). micromeritics.com The temperature at which desorption occurs is related to the activation energy of desorption, which in turn reflects the strength of the interaction between this compound and the surface.

Spectroscopic Ellipsometry for Optical Properties

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical properties (refractive index and extinction coefficient) of thin films. horiba.comhoriba.comsemilab.comhoriba.comhoriba.com It measures the change in the polarization state of light upon reflection from a sample surface. horiba.comhoriba.com This technique is highly sensitive, capable of measuring films down to a few angstroms in thickness. semilab.combruker.com

In the context of this compound research, spectroscopic ellipsometry has been used to characterize thin films of its metal complexes. For instance, thin films of Cu(II) and Ni(II) this compound complexes with nicotinamide were prepared by spin coating. bsu.az Spectroscopic ellipsometry measurements revealed that the refractive index and extinction coefficients of these films increased with decreasing wavelength. bsu.az These findings suggest that such complexes could be suitable candidates for optical filters in the ultraviolet region. bsu.az The data is typically analyzed using a model-based approach to extract the desired film properties. horiba.comhoriba.com

Table 2: Applications of Spectroscopic Ellipsometry in this compound Research

| Application | Research Finding | Reference |

|---|---|---|

| Characterization of Metal-Organic Framework Thin Films | Determination of refractive index and extinction coefficient of Cu(II) and Ni(II) this compound complexes. | bsu.az |

| Investigation of Self-Assembled Monolayers (SAMs) | Study of the adsorption and orientation of 4-cyanobenzoic acid on surfaces. | researchgate.netacs.org |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. acs.orgresearchgate.net By partitioning the crystal space into regions associated with individual molecules, it provides a graphical representation of close contacts between neighboring molecules.

In the crystal structure of a complex containing this compound, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···H, S···H, and O···H interactions. nih.gov In another study of metal(II) this compound complexes with nicotinamide, the dominant intermolecular interactions were found to be H···H, H···C/C···H, H···O/O···H, and H···N/N···H contacts. researcher.life The analysis can also identify weaker interactions like C–H···N hydrogen bonds and π–π stacking interactions, which contribute to the formation of supramolecular architectures. nih.gov

Table 3: Dominant Intermolecular Interactions in this compound Containing Crystals Determined by Hirshfeld Surface Analysis

| Compound Type | Dominant Interactions |

|---|---|

| 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate | H···H (59.3%), S···H (27.4%), O···H (7.5%) nih.gov |

| Metal(II) this compound with Nicotinamide Complexes | H···H, H···C/C···H, H···O/O···H, H···N/N···H researcher.life |

| Cu(II) this compound with 4-cyanopyridine Complex | H···N/N···H (31.8%), H···H (21.3%), H···C/C···H (18.2%), C···C (11.1%) chemicalpapers.com |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum of 4-cyanobenzoic acid in DMSO-d6 shows characteristic signals for the aromatic protons. guidechem.com For ethyl this compound, the ¹H NMR spectrum in CDCl₃ exhibits signals for the ethyl group (a quartet and a triplet) in addition to the aromatic protons. rsc.org Specifically, the aromatic protons appear as two doublets around 8.16 ppm and 7.76 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton. For ethyl this compound, the carbon of the nitrile group (C≡N) appears around 117 ppm. chegg.com The aromatic carbons show signals in the range of approximately 131-134 ppm, and the carbonyl carbon of the ester group is also observable. chegg.com The chemical shifts in both ¹H and ¹³C NMR are sensitive to the substituents on the benzene (B151609) ring, making NMR a powerful technique for confirming the structure of various this compound derivatives. rsc.org

Table 4: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in CDCl₃

| Compound | Aromatic Protons | Ethyl Group Protons (if applicable) | Reference |

|---|---|---|---|

| Ethyl this compound | 8.16 (d), 7.76 (d) | 4.43 (q), 1.42 (t) | rsc.org |

| Methyl this compound | - | - | chemicalbook.com |

Table 5: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | C≡N Carbon | Aromatic Carbons | Carbonyl Carbon | Reference |

|---|---|---|---|---|

| Ethyl this compound | ~117 | ~131-134 | - | chegg.com |

| 4-Cyanobenzoic acid | - | - | - | rsc.org |

Future Research Directions and Emerging Applications

Integration of Artificial Intelligence and Machine Learning in 4-Cyanobenzoate Research